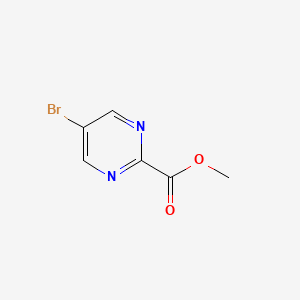

Methyl 5-Bromopyrimidine-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-bromopyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAKTMDKMVJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672336 | |

| Record name | Methyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-38-4 | |

| Record name | Methyl 5-bromopyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromopyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 5-Bromopyrimidine-2-carboxylate: A Technical Guide for the Modern Chemist

Introduction: The Strategic Value of a Halogenated Pyrimidine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Methyl 5-Bromopyrimidine-2-carboxylate (CAS No. 89581-38-4) has emerged as a cornerstone heterocyclic intermediate.[1][2] Its value lies not in its own biological activity, but in its inherent versatility—a precisely arranged scaffold of reactive sites that allows chemists to construct complex molecular architectures.

The pyrimidine core is a privileged structure, found in nucleobases and a multitude of approved drugs. The introduction of a bromine atom at the 5-position and a methyl ester at the 2-position creates two orthogonal, highly valuable synthetic handles.[3] The bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions, while the ester provides a gateway to amides, carboxylic acids, and other functionalities. This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.[1]

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the foundation of its effective use in the laboratory. All experimental designs, from reaction setup to purification, are dictated by these fundamental characteristics. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89581-38-4 | [1][2][4][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5][6] |

| Molecular Weight | 217.02 g/mol | [1][4][5] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Melting Point | 149 °C | [1][4][6][7] |

| Boiling Point | 314.4 ± 34.0 °C (Predicted) | [4][6] |

| Density | 1.669 g/cm³ (Predicted) | [4][6] |

| Solubility | Soluble in Methanol | [4][6][8] |

| Purity | Typically ≥ 98% (by GC) | [1][5] |

| Synonyms | 5-Bromopyrimidine-2-carboxylic acid methyl ester | [1][9] |

Synthesis: A Practical Laboratory Protocol

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid. This method is reliable and scalable, making it a laboratory staple.

Protocol: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic acid

This protocol is based on a well-established procedure for converting a carboxylic acid to its methyl ester using an acid catalyst generated in situ.[7]

Causality Behind Experimental Choices:

-

Reagents: Methanol serves as both the solvent and the reactant. Acetyl chloride is a convenient and effective precursor for the acid catalyst; it reacts exothermically with methanol to generate anhydrous HCl, which protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This in situ generation avoids the handling of corrosive HCl gas.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.

-

Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. This basic solution neutralizes the HCl catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This allows for the separation of the desired ester, which is organic-soluble, from the water-soluble impurities during the ethyl acetate extraction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (e.g., 3.22 g, 15.9 mmol) in methanol (50 mL) at room temperature.[7]

-

Catalyst Generation: While stirring, slowly add acetyl chloride (4.0 mL, 56.3 mmol) to the solution.[7] The addition is exothermic and will generate HCl gas; this step should be performed in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 15-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Extraction: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (30 mL) and ethyl acetate (50 mL).[7] Transfer the mixture to a separatory funnel.

-

Purification: Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization if necessary to yield this compound as a white to light yellow solid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites. Understanding how to selectively manipulate these sites is key to its application in multi-step synthesis.

-

The C5-Bromine Handle: The bromine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the direct installation of diverse aryl, heteroaryl, alkyl, and amino groups, which is a foundational strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR). For example, a key step in the synthesis of some dual endothelin receptor antagonists involves reactions at this position.[10]

-

The C2-Ester Handle: The methyl ester at the 2-position can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic work-up will revert the ester to the parent carboxylic acid. This is often done when the acid functionality is required for biological activity or for subsequent amide coupling reactions.

-

Amidation: The ester can be directly converted to an amide by heating with an amine, sometimes requiring a catalyst. This is a crucial transformation for building molecules with specific hydrogen bonding capabilities.

-

Applications in Research and Development

The versatility of this building block has led to its use across several scientific domains.

-

Pharmaceutical Development: This is the most prominent area of application. The compound is a key intermediate in the synthesis of a wide range of biologically active molecules. It has been instrumental in developing treatments for neurological disorders and in the discovery of novel antiviral and anticancer agents, where the pyrimidine scaffold is a common feature.[1] A notable application is in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various central nervous system disorders.[4][7] Furthermore, its structural motifs are found in precursors to potent dual endothelin receptor antagonists like Macitentan.[10]

-

Agrochemical Chemistry: The pyrimidine core is also prevalent in agriculture. This compound is used to formulate effective herbicides and fungicides, contributing to improved crop yields and protection against pests.[1]

-

Biochemical Research & Diagnostics: Researchers use this compound and its derivatives to study enzyme interactions and metabolic pathways, providing insights that can inform new therapeutic strategies.[1] It also plays a role in developing diagnostic agents for advanced imaging techniques.[1]

-

Material Science: The compound is utilized in the synthesis of specialized polymers and materials, lending properties such as enhanced thermal stability and resistance to degradation.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential for ensuring safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazards: The compound is classified as an irritant. The primary hazards are:

-

Precautions for Safe Handling:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Safety showers and eyewash stations should be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[13][15] If dust is generated, a dust respirator is recommended.[15]

-

Hygiene: Wash hands and face thoroughly after handling.[13] Do not eat, drink, or smoke in the work area. Contaminated clothing should be washed before reuse.[16]

-

-

Storage Conditions:

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its stable, yet reactive, structure provides a reliable platform for building complexity and diversity into novel molecules. For professionals in drug discovery, agrochemical synthesis, and material science, a thorough understanding of this compound's properties, reactivity, and handling is not just beneficial—it is essential for driving innovation.

References

-

LookChem. Methyl-5-bromo-2 pyrimidine carboxylate. [Link]

-

Pharmaffiliates. CAS No : 89581-38-4 | Product Name : this compound (BSC). [Link]

-

Thermo Scientific Chemicals. Methyl 5-bromopyridine-2-carboxylate, 98+%. [Link]

-

PubChem. Methyl 5-bromopyridine-2-carboxylate. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 5-bromopyridine-2-carboxylate. [Link]

-

ZaiQi Bio-Tech. This compound| CAS No:89581-38-4. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]

- 8. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [amp.chemicalbook.com]

- 9. This compound | 89581-38-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound| CAS No:89581-38-4|ZaiQi Bio-Tech [chemzq.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. Methyl 5-Bromopyridine-2-carboxylate | 29682-15-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that serves as a cornerstone in the architecture of complex, biologically active molecules.[1] Characterized by a pyrimidine core functionalized with both a bromine atom and a methyl ester, this molecule offers two distinct and synthetically valuable reaction handles. The bromine atom at the C5 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methyl ester at the C2 position allows for straightforward modifications such as hydrolysis and amidation. This dual functionality makes it an exceptionally versatile and sought-after intermediate in medicinal chemistry and agrochemical research.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of its synthesis, core reactivity, and strategic application in the development of novel therapeutics, supported by field-proven insights and detailed experimental protocols.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. This compound is typically a white to light yellow crystalline solid, a physical state that facilitates handling and accurate weighing for reactions.[1][3] Its stability under standard laboratory conditions and solubility in common organic solvents like methanol further contribute to its utility.[4][5]

Key Physicochemical Data

For quick reference, the essential properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 89581-38-4 | [1][3][4] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][3][5] |

| Molecular Weight | 217.02 g/mol | [1][3][5] |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 149 °C | [1][4][5] |

| Solubility | Soluble in Methanol | [4][5] |

| Storage | Store at room temperature under inert atmosphere | [4][5] |

Spectroscopic Signature (¹H and ¹³C NMR)

While a specific spectrum is not provided, the expected NMR signals for this structure are highly predictable and serve as a crucial tool for reaction monitoring and product verification.

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic. The two pyrimidine protons at the C4 and C6 positions would appear as a sharp singlet at approximately δ 9.0-9.2 ppm, due to their chemical equivalence and the deshielding effect of the adjacent nitrogen atoms. The methyl ester protons would present as a distinct singlet around δ 4.0 ppm.

-

¹³C NMR: The carbon spectrum would show six distinct signals. The ester carbonyl carbon would be found significantly downfield (δ ~160-165 ppm). The pyrimidine ring carbons would have characteristic shifts, with C4 and C6 appearing around δ 160 ppm, C2 (attached to the ester) around δ 150-155 ppm, and the brominated carbon, C5, appearing at a more upfield position of approximately δ 120 ppm. The methyl ester carbon would be observed around δ 53 ppm.

PART 2: Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the direct esterification of its corresponding carboxylic acid precursor.[6][7] This method is favored for its high yield and operational simplicity.

Workflow for Synthesis

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, incorporating in-process checks and clear endpoints.

-

Reaction Setup: To a solution of 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid), add acetyl chloride (3.5 eq) dropwise at room temperature.[6]

-

Expert Insight: Acetyl chloride is not the direct catalyst. It reacts exothermically with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl is the true proton source that catalyzes the esterification, avoiding the need to handle corrosive HCl gas while ensuring water-free conditions that favor product formation according to Le Châtelier's principle.

-

-

Heating: Heat the reaction mixture to reflux and maintain for 15-30 minutes.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

-

Solvent Removal: After cooling the mixture to room temperature, concentrate it under reduced pressure to remove the excess methanol.[6]

-

Aqueous Workup: Dilute the resulting residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness Check: This step is critical. It neutralizes the excess HCl catalyst. The subsequent extraction will not be efficient if the product remains in its protonated, water-soluble form. Successful neutralization is often indicated by effervescence (CO₂ evolution) ceasing.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).[6]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

PART 3: Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring and the C-Br bond at the 5-position make this substrate ideal for a range of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry for constructing complex molecular frameworks.

This is arguably the most common transformation performed on this substrate, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (Suzuki Coupling):

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Expert Insight: The choice of catalyst and base is crucial. For electron-deficient substrates like this pyrimidine, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) is often sufficient. The base is required to activate the boronic acid for the transmetalation step.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Heating: Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.

PART 4: Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a direct and efficient entry point to novel analogues. Its applications are particularly prominent in the development of kinase inhibitors for oncology and antivirals.[1][2] It is also used in creating positive allosteric modulators (PAMs) for receptors like mGlu5, which are targets for neurological disorders.[4][6][7]

Case Study: Building Block for Kinase Inhibitors

Many kinase inhibitors target the ATP-binding site of the enzyme. The pyrimidine core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone. The synthetic versatility of this compound allows researchers to rapidly synthesize libraries of compounds where the group at the C5 position is varied to explore the hydrophobic pocket of the enzyme, optimizing for potency and selectivity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]

- 7. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [amp.chemicalbook.com]

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound, a halogenated pyrimidine derivative, has emerged as a particularly valuable and versatile building block.[1] Its utility stems from a synthetically tractable structure featuring two distinct, orthogonally reactive sites: a bromine atom at the C5 position, primed for transition-metal-catalyzed cross-coupling reactions, and a methyl ester at the C2 position, available for straightforward amide bond formation or reduction.

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this key intermediate in their own discovery programs.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is the foundation of sound experimental design and safe laboratory practice.

Properties Summary

The key physicochemical properties of this compound are summarized below for quick reference. These values are critical for predicting solubility, planning purification strategies, and ensuring appropriate storage.

| Property | Value | Source(s) |

| CAS Number | 89581-38-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 149 °C (lit.) | [1][3] |

| Boiling Point | 314.4 ± 34.0 °C (Predicted) | |

| Solubility | Soluble in Methanol | [3] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [4][3] |

Safety & Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[2][5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

In case of accidental exposure, follow standard first-aid measures and seek medical advice if irritation persists. Spills should be contained and cleaned up using appropriate methods to avoid dust generation.

Synthesis and Purification: Establishing a Reliable Supply

The most direct and commonly cited route to this compound is the esterification of its corresponding carboxylic acid.[4][5] This method is reliable and scalable for laboratory purposes.

Protocol: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This protocol describes the conversion of the parent carboxylic acid to the methyl ester using acetyl chloride in methanol. The acetyl chloride serves a dual purpose: it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification, and it acts as a dehydrating agent, driving the equilibrium towards the product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add acetyl chloride (3.5 eq) dropwise via syringe. Caution: The reaction is exothermic and generates HCl gas.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 15-30 minutes).

-

Workup (Solvent Removal): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Workup (Neutralization & Extraction): Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH > 7). Transfer the mixture to a separatory funnel.

-

Workup (Phase Separation): Separate the layers and extract the aqueous phase multiple times with ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The product can be further purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel if necessary to achieve high purity (>98%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Platform for Molecular Diversification

The synthetic power of this compound lies in the reactivity of its C5-bromine substituent. This site is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds—fundamental transformations in drug discovery.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[6][7] It is widely used to construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals.[6][8]

Underlying Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][7] Key steps are the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation with the activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][7] The base is crucial for activating the boronic acid to facilitate transmetalation.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).[6]

-

Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]

-

Reaction: Heat the reaction to the target temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[9]

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[10] This reaction has revolutionized the synthesis of aryl amines, which are critical components of countless drug molecules.[10][11]

Underlying Principle: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalytic cycle.[10][11] After oxidative addition of the palladium into the C-Br bond, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[11]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: To a dry Schlenk tube or sealed reaction vial, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).

-

Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[11] Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[11]

-

Extraction and Purification: Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[11]

Applications in Drug Discovery & Agrochemicals

This compound is not merely a synthetic curiosity; it is a key intermediate in the synthesis of a wide range of biologically active molecules.[1]

-

Pharmaceutical Development: The pyrimidine core is a privileged scaffold in medicinal chemistry. This building block is particularly noted for its use in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for treating neurological disorders.[4][3] Its derivatives have also shown promise as antiviral and anticancer agents.[1] The ability to easily diversify the C5 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For instance, it has been used in the synthesis of dual endothelin receptor antagonists like Macitentan.[12]

-

Agrochemical Chemistry: The compound also serves as an intermediate in the formulation of modern agrochemicals, contributing to the development of novel herbicides and fungicides designed to improve crop yields and provide protection against pests.[1]

-

Biochemical Research & Diagnostics: Researchers employ this compound and its derivatives to study enzyme interactions and metabolic pathways.[1] Furthermore, it can play a role in developing diagnostic agents for advanced imaging techniques.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for accessing a diverse array of complex molecules. The robust synthesis and purification protocols, combined with its proven utility in constructing C-C and C-N bonds, solidify its position as an indispensable tool for professionals in drug discovery, agrochemical synthesis, and materials science. A comprehensive understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is key to unlocking its full synthetic potential.

References

-

J&K Scientific. (n.d.). This compound, 95% | 89581-38-4. Retrieved from [Link]

-

LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 89581-38-4 | Product Name : this compound (BSC). Retrieved from [Link]

-

Welch, C. J., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. lookchem.com [lookchem.com]

- 4. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]

- 5. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [amp.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

"Methyl 5-Bromopyrimidine-2-carboxylate" synthesis route

An In-depth Technical Guide to the Synthesis of Methyl 5-Bromopyrimidine-2-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the development of novel therapeutics and advanced agrochemicals.[1] Its structure, featuring a reactive bromine atom and an ester functional group on the electron-deficient pyrimidine core, makes it a versatile intermediate for introducing diverse molecular complexity. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, designed for researchers, medicinal chemists, and process development scientists. We will dissect three core synthetic pathways: the direct electrophilic bromination of a pyrimidine ester, the classical esterification of the corresponding carboxylic acid, and a multi-step sequence involving a Sandmeyer reaction. Each route is evaluated based on chemical principles, procedural efficacy, and scalability, supported by detailed experimental protocols and comparative analysis to inform practical application in both laboratory and industrial settings.

Introduction: Strategic Importance and Chemical Profile

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous biologically active molecules, including antiviral and anticancer agents.[1][2] this compound (CAS No: 89581-38-4) has emerged as a particularly valuable intermediate.[3][4][5] It serves as a key precursor in the synthesis of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs), which are under investigation for treating neurological disorders.[3][6] The bromine atom at the C-5 position is strategically placed for facile functionalization via transition-metal-catalyzed cross-coupling reactions, while the methyl ester at the C-2 position offers a handle for amide bond formation or further derivatization. An efficient and robust synthesis of this molecule is therefore critical for advancing drug discovery programs and other chemical research endeavors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89581-38-4 | [3][5] |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][5] |

| Molecular Weight | 217.02 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 149 °C (lit.) | [3][5][6] |

| Synonyms | 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester | [4][6][7] |

Core Synthetic Strategies

Several distinct strategies can be employed to synthesize this compound. The optimal choice depends on factors such as starting material availability, required scale, and safety considerations. We will explore the three most prevalent and scientifically sound approaches.

Route 1: Direct Electrophilic Bromination

This approach is arguably the most direct, involving the introduction of a bromine atom onto a pre-existing methyl pyrimidine-2-carboxylate ring.

Scientific Principle: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which deactivates it towards classical electrophilic aromatic substitution.[8] However, the C-5 position is the least electron-deficient and thus the most susceptible to attack.[8] The reaction requires potent brominating agents and often proceeds more efficiently with activating groups on the ring, although it is feasible on the unsubstituted ester. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are commonly used to achieve selective bromination under controlled conditions.[8]

Workflow Diagram:

Caption: Workflow for direct bromination of the pyrimidine core.

Experimental Protocol (Illustrative): This protocol is adapted from standard procedures for pyrimidine bromination.[8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl pyrimidine-2-carboxylate (1.0 mmol) in acetonitrile (5 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and minimize side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) to the cooled solution in one portion.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.

Discussion: This route's primary advantage is its atom economy and directness. The choice of solvent and temperature is crucial for controlling selectivity. While NBS in acetonitrile is a common choice, other systems like DBH with a Lewis acid catalyst can enhance reactivity for more deactivated substrates. The main challenge can be controlling the reaction to prevent di-bromination or other side reactions, although the deactivating nature of the ester group at C-2 helps to favor mono-bromination at C-5.

Route 2: Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This is a classical and highly reliable method that builds the final molecule by forming the ester bond as the final step.

Scientific Principle: This synthesis relies on the Fischer esterification reaction. 5-Bromopyrimidine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.[6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Acetyl chloride is often used as a convenient acid source, as it reacts in situ with methanol to generate dry HCl, which drives the reaction.[6]

Workflow Diagram:

Caption: Workflow for Fischer esterification.

Experimental Protocol: This protocol is based directly on a published synthesis.[6]

-

Preparation: Dissolve 5-Bromopyrimidine-2-carboxylic acid (15.9 mmol) in methanol (50 mL) at room temperature in a suitable reaction vessel.

-

Catalyst Addition: Slowly add acetyl chloride (56.3 mmol, 3.5 eq) to the solution. The addition is exothermic and generates HCl gas.

-

Reaction: Heat the reaction mixture to reflux and maintain for 15-20 minutes.

-

Cooling & Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Work-up: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid.

-

Extraction: Extract the product into ethyl acetate. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the solid product. Further purification can be achieved by recrystallization if necessary.

Discussion: This method is often high-yielding and procedurally simple. Its main limitation is the commercial availability and cost of the starting material, 5-Bromopyrimidine-2-carboxylic acid. If this precursor must be synthesized first, it adds steps to the overall sequence. The use of acetyl chloride is effective but requires careful handling due to its corrosive and moisture-sensitive nature.

Route 3: Multi-step Synthesis via Sandmeyer Reaction

This pathway constructs the molecule from simpler, more readily available pyrimidine precursors through a series of robust, classical transformations. It is particularly valuable when the starting materials for Routes 1 and 2 are not accessible.

Scientific Principle: This strategy hinges on the Sandmeyer reaction, which transforms an aryl diazonium salt into an aryl halide or pseudohalide.[9][10][11] The sequence begins with the bromination of 2-aminopyrimidine to install the C-5 bromine.[12] The resulting 2-amino-5-bromopyrimidine is then converted to its diazonium salt, which is subsequently displaced with a cyanide nucleophile using a copper(I) cyanide catalyst to form 5-bromopyrimidine-2-carbonitrile.[9] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9][11] The final step involves the acid-catalyzed hydrolysis of the nitrile and subsequent esterification in methanol.[3]

Workflow Diagram:

Caption: Multi-step synthesis via a Sandmeyer reaction intermediate.

Experimental Protocols:

-

Step 1: Synthesis of 2-Amino-5-bromopyrimidine [12]

-

Dissolve 2-aminopyrimidine (26.3 mmol) in acetonitrile (25 mL).

-

Cool the solution in an ice bath and add N-bromosuccinimide (27.9 mmol, 1.06 eq).

-

Stir the mixture in the dark at room temperature overnight.

-

Remove the solvent under reduced pressure and wash the residue with water to obtain the solid product.

-

-

Step 2: Sandmeyer Cyanation to 5-Bromopyrimidine-2-carbonitrile (Illustrative)

-

Suspend 2-amino-5-bromopyrimidine (10 mmol) in an aqueous solution of H₂SO₄.

-

Cool to 0-5 °C and add a solution of sodium nitrite (11 mmol) dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) and sodium cyanide (25 mmol) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will evolve.

-

Stir at room temperature, then heat gently to complete the reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane). Purify by chromatography.

-

-

Step 3: Hydrolysis and Esterification of 5-Bromopyrimidine-2-carbonitrile [3]

-

Suspend 5-bromopyrimidine-2-carbonitrile in methanol.

-

Bubble dry HCl gas through the solution or add a concentrated acid source.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).

-

Cool and neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent, dry, and concentrate. Purify as needed.

-

Discussion: While this route is longer, its constituent reactions are well-established and reliable. It offers flexibility as it starts from the inexpensive and widely available 2-aminopyrimidine. However, it involves the use of highly toxic cyanide reagents and the handling of potentially unstable diazonium intermediates, which requires stringent safety protocols.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route is a strategic decision based on a balance of efficiency, cost, safety, and scale.

Table 2: Comparison of Primary Synthetic Routes

| Parameter | Route 1: Direct Bromination | Route 2: Esterification | Route 3: Sandmeyer Sequence |

| Number of Steps | 1 | 1 | 3 |

| Starting Material | Methyl pyrimidine-2-carboxylate | 5-Bromopyrimidine-2-carboxylic acid | 2-Aminopyrimidine |

| Key Reagents | NBS or DBH | Methanol, Acid Catalyst (e.g., AcCl) | NBS, NaNO₂, CuCN, HCl |

| Typical Yields | Good to Excellent | Excellent | Moderate to Good (overall) |

| Scalability | Good; exothermic control needed. | Excellent; standard process. | Fair; handling of diazonium salts and cyanides can be challenging on a large scale. |

| Safety Concerns | Handling of potent brominating agents. | Use of corrosive acid catalysts. | High: Involves highly toxic cyanides and potentially unstable diazonium salts. |

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective methods.

-

For laboratory-scale synthesis where the starting materials are commercially available, Route 2 (Esterification) is often the most straightforward and highest-yielding option, providing rapid access to the target compound.[6]

-

Route 1 (Direct Bromination) represents a highly efficient alternative, particularly if Methyl pyrimidine-2-carboxylate is a more accessible precursor than the corresponding carboxylic acid. Its atom economy makes it an attractive choice for sustainable chemistry.

-

Route 3 (Sandmeyer Sequence) is the most versatile for process development when building the molecule from basic feedstocks is required. Despite being multi-step and involving hazardous reagents, it starts from the inexpensive 2-aminopyrimidine and offers a robust, albeit more complex, pathway.[9][12]

Ultimately, the choice of synthesis will be guided by the specific constraints and objectives of the research or manufacturing campaign. Each route provides a viable path to this crucial chemical intermediate, empowering further discovery in medicine and agriculture.

References

-

Pyrimidine synthesis . Organic Chemistry Portal. (URL: [Link])

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES . Mansoura University. (URL: [Link])

-

Tolba, M. S., et al. Synthesis, reactions, and applications of pyrimidine derivatives . Current Chemistry Letters. (URL: [Link])

-

Ballard, E., & Johnson, T. B. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid . Journal of the American Chemical Society. (URL: [Link])

-

Methyl-5-bromo-2 pyrimidine carboxylate . LookChem. (URL: [Link])

-

Jindřich, J., et al. Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents . Taylor & Francis Online. (URL: [Link])

- Process for bromination of pyrimidine.

-

Kumar, R., et al. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin . Tetrahedron Letters. (URL: [Link])

-

Sandmeyer reaction . Wikipedia. (URL: [Link])

- Preparation method of 2-methyl-5-bromopyrimidine.

-

Sandmeyer Reaction Mechanism . BYJU'S. (URL: [Link])

- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

This compound| CAS No:89581-38-4 . ZaiQi Bio-Tech. (URL: [Link])

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Sandmeyer reaction . L.S.College, Muzaffarpur. (URL: [Link])

-

Chittepu, P., et al. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) . Molecules. (URL: [Link])

-

Wang, X., et al. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) . Accounts of Chemical Research. (URL: [Link])

-

Sandmeyer Reaction . ResearchGate. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. growingscience.com [growingscience.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound| CAS No:89581-38-4|ZaiQi Bio-Tech [chemzq.com]

- 6. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]

- 7. This compound | 89581-38-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the bromine atom at the C5 position and the methyl ester at the C2 position—offer a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in drug discovery. Detailed, field-proven protocols and an exploration of the causality behind experimental choices are presented to empower researchers in their synthetic endeavors.

Introduction

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including several approved drugs. The strategic functionalization of this core structure is paramount in modulating the physicochemical and pharmacological properties of new chemical entities. This compound has emerged as a particularly valuable intermediate due to its amenability to various cross-coupling reactions and nucleophilic substitutions. This allows for the precise and controlled introduction of diverse functionalities, accelerating the discovery of novel therapeutic agents and advanced materials.[1][2] This guide aims to serve as an in-depth technical resource, consolidating critical information and practical insights for scientists working with this versatile compound.

Chemical Identity and Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective and safe utilization in any synthetic protocol.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester, 5-Bromo-2-(methoxycarbonyl)pyrimidine[1][3][4][5]

Physicochemical Data

The quantitative data presented below has been aggregated from various commercial and academic sources to provide a reliable reference for experimental planning.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 149 °C | [1][4][6][7] |

| Boiling Point | 314.4 °C at 760 mmHg (Predicted) | [4][7] |

| Density | 1.669 g/cm³ (Predicted) | [4][7] |

| Solubility | Soluble in Methanol | [7] |

| Purity | ≥ 98% (GC) | [1][3] |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The most common and robust method involves the esterification of 5-bromopyrimidine-2-carboxylic acid.

Rationale for Method Selection

The Fischer esterification of the corresponding carboxylic acid is a widely adopted method due to its operational simplicity, high yields, and the ready availability of the starting material. The use of acetyl chloride as a catalyst in methanol not only facilitates the esterification but also acts as a dehydrating agent, driving the equilibrium towards the product.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

5-Bromopyrimidine-2-carboxylic acid

-

Methanol (anhydrous)

-

Acetyl chloride

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of acid).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (3.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic.

-

Remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.[6]

-

Carefully dilute the residue with a saturated sodium bicarbonate solution to neutralize the excess acid.[6]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound| CAS No:89581-38-4|ZaiQi Bio-Tech [chemzq.com]

- 6. Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Technical Guide: Solubility Profile of Methyl 5-Bromopyrimidine-2-carboxylate

Foreword: The Critical Role of Solubility in Preclinical Development

In the landscape of drug discovery and agrochemical development, the journey from a promising lead compound to a viable product is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For a molecule to exert its biological effect, it must first be effectively delivered to its target, a process often predicated on its ability to dissolve in physiological or formulation-relevant media. Methyl 5-Bromopyrimidine-2-carboxylate, a key heterocyclic building block, is frequently utilized in the synthesis of novel bioactive molecules, including antiviral and anticancer agents.[1] An in-depth understanding of its solubility is therefore not merely an academic exercise but a critical prerequisite for successful formulation, process chemistry, and ultimately, therapeutic or agricultural efficacy.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into its known physicochemical properties, present available solubility data, outline robust experimental protocols for its determination, and explore the key factors that govern its behavior in solution. This document is intended for researchers, chemists, and formulation scientists who work with this versatile intermediate and seek to harness its full potential by mastering its solubility profile.

Physicochemical Characteristics: The Molecular Blueprint for Solubility

Before examining solubility data directly, it is imperative to understand the intrinsic properties of this compound. These parameters provide a theoretical framework for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyrimidine ring, a bromine substituent, and a methyl ester group, results in a unique combination of polarity, hydrogen bonding potential, and crystal packing forces.

| Property | Value | Source |

| CAS Number | 89581-38-4 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [1][2][4] |

| Melting Point | 149 °C | [1][3][4][5] |

| LogP (Predicted) | 1.02570 | [3] |

| pKa (Predicted) | -2.81 ± 0.22 | [3] |

Expert Insights: The melting point of 149°C is relatively high, suggesting a stable crystal lattice structure. Significant energy is required to overcome these intermolecular forces, a factor that can inherently limit solubility in many solvents. The predicted LogP value of approximately 1.0 indicates that the compound is moderately lipophilic, suggesting it will favor organic solvents over water, but may still possess some slight aqueous solubility. The extremely low predicted pKa indicates that the pyrimidine ring is a very weak base; for practical purposes, its solubility will be largely independent of pH across the typical aqueous range (pH 1-10).

Solubility Profile: Current Data

Comprehensive quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The majority of available information is qualitative and derived from commercial supplier technical data sheets.

| Solvent | Solubility | Data Type | Source |

| Methanol | Soluble | Qualitative | [3][6] |

| Water | Insoluble (reported for a related compound) | Qualitative | [7] |

| Dimethylformamide (DMF) | Good solubility (inferred from related compounds) | Qualitative | [7] |

| Dimethyl Sulfoxide (DMSO) | Good solubility (inferred from related compounds) | Qualitative | [7] |

Field-Proven Perspective: The "soluble in methanol" observation is a valuable starting point.[3][6] Methanol is a polar protic solvent, suggesting that other polar organic solvents like ethanol, isopropanol, and acetonitrile are also likely to be effective. For early-stage discovery, DMSO is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[7][8] However, the insolubility in water, while inferred, aligns with the LogP value and the general characteristics of similar heterocyclic compounds. This highlights a critical challenge for developing aqueous formulations and necessitates strategies such as co-solvents or advanced formulation technologies.

Experimental Determination of Thermodynamic Solubility

To move beyond qualitative statements, a robust and reproducible experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Causality Check: Using an "excess" of solid is crucial to ensure that the solution reaches true saturation and remains in equilibrium with the solid phase throughout the experiment.

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by:

-

Filtration: Use a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Centrifugation: Centrifuge the sample at high speed and carefully pipette the supernatant.

-

Self-Validation: The first few drops of filtrate should be discarded to prevent errors from potential adsorption of the compound onto the filter membrane.

-

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Governing Solubility

The solubility of this compound is not a single value but a multi-variable function. Understanding the interplay of these factors is crucial for troubleshooting and formulation design.

-

Solvent Polarity: The principle of "like dissolves like" is paramount.[12] The molecule's moderate polarity (LogP ≈ 1) suggests that its highest solubility will be found in solvents of intermediate polarity, such as acetone, ethyl acetate, or dichloromethane, in addition to the already noted methanol. It will likely have poor solubility in very non-polar solvents (e.g., hexanes) and in the highly polar solvent, water.

-

Temperature: For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][13] This can be leveraged in processes like recrystallization for purification. However, this relationship must be determined experimentally, as some compounds exhibit retrograde solubility.[10]

-

Crystal Polymorphism: The arrangement of molecules in the solid state (polymorphism) significantly impacts solubility. Amorphous forms or less stable crystalline polymorphs are generally more soluble than the most stable crystalline form because they have a lower lattice energy.[14] When determining thermodynamic solubility, it is essential to ensure the solid in equilibrium is the most stable polymorph.

Diagram of Influencing Factors

Caption: Interplay of Factors Determining Solubility.

Conclusion and Future Directions

This compound is a vital synthetic intermediate whose utility is fundamentally linked to its solubility. Current data indicates it is soluble in polar organic solvents like methanol but is likely poorly soluble in aqueous media.[3][6] Its high melting point and moderately lipophilic nature are key predictors of this behavior.

For any research or development program utilizing this compound, it is strongly recommended to move beyond qualitative descriptors and perform robust, quantitative solubility measurements using standardized protocols like the shake-flask method. Future work should focus on generating a comprehensive solubility dataset across a wider range of pharmaceutically and industrially relevant solvents (e.g., acetonitrile, ethyl acetate, toluene, and various aqueous buffer systems). This foundational knowledge will empower scientists to design more efficient synthetic routes, develop stable formulations, and ultimately accelerate the path from discovery to application.

References

-

Methyl-5-bromo-2 pyrimidine carboxylate - LookChem . LookChem. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution . Rheolution. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility . ResearchGate. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar . Semantic Scholar. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications . Lund University. [Link]

-

Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem . PubChem @ NIH. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

-

13.3: Factors Affecting Solubility - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions . Ascendia Pharma. [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

CAS No : 89581-38-4 | Product Name : this compound (BSC) . PASL. [Link]

-

Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books . Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 89581-38-4 CAS MSDS (Methyl-5-bromo-2 pyrimidine carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 89581-38-4 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ascendiacdmo.com [ascendiacdmo.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of Methyl 5-Bromopyrimidine-2-carboxylate

This guide provides a comprehensive technical overview of the melting point of Methyl 5-Bromopyrimidine-2-carboxylate, a critical physicochemical property for researchers, scientists, and professionals in drug development. Beyond a simple data point, this document delves into the experimental determination of the melting point, factors influencing its accuracy, and the significance of this parameter in the broader context of pharmaceutical and chemical research.

Introduction to this compound: A Key Building Block

This compound (CAS No. 89581-38-4) is a halogenated pyrimidine derivative that serves as a vital intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a bromine atom on the pyrimidine ring, offers a reactive handle for further chemical modifications, making it a valuable component in the development of novel therapeutics, particularly in the fields of antiviral and anticancer research.[1] The compound typically appears as a white to light yellow crystalline powder.[1][2]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The melting point, in particular, is a crucial indicator of purity and identity.

The Melting Point of this compound: A Definitive Value

The established melting point for this compound is consistently reported in the scientific literature and by chemical suppliers as 149 °C .[1][3][4][5][6][7][8] This value is often denoted as "149°C (lit.)", indicating its firm basis in published and verified data.[3][4][5][6][7]

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 89581-38-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4][5][7][8] |

| Molecular Weight | 217.02 g/mol | [1][2][4][5][7] |

| Appearance | White to light yellow powder/crystal | [1][2][8] |

| Melting Point | 149 °C | [1][3][4][5][6][7][8] |

| Boiling Point | 314.4 ± 34.0 °C (Predicted) | [4][5][6] |

| Solubility | Soluble in Methanol | [3][4][5][6][8] |

The Science of Melting Point Determination: A Protocol for Accuracy

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

The following is a detailed protocol for the accurate determination of the melting point of this compound, grounded in standard laboratory practices.

Experimental Protocol: Capillary Melting Point Determination

Objective: To accurately determine the melting point of a sample of this compound.

Materials:

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Spatula

-

Mortar and pestle (optional, for sample preparation)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

-

If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

-

-

Loading the Capillary Tube:

-

Tap the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

-

The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.

-

-

Melting Point Apparatus Setup:

-

Ensure the melting point apparatus is calibrated.

-

Carefully insert the loaded capillary tube into the sample holder of the apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point (e.g., 10-15 °C per minute).

-

-

Determination of Melting Range:

-

Observe the sample closely as the temperature rises.

-

When the temperature is about 15-20 °C below the expected melting point of 149 °C, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the entire sample has completely melted (the end of melting).

-

The recorded melting point should be expressed as a range from the onset to the completion of melting.

-

-

Validation and Repetition:

-

For robust results, perform the measurement on at least two separate samples. The results should be in close agreement.

-

A sharp melting range (e.g., 148.5-149.5 °C) is indicative of high purity. A broad range (e.g., 145-149 °C) suggests the presence of impurities.

-

Causality in the Protocol:

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

-

Controlled Packing: A consistent sample height allows for reproducible results.

-

Slow Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range due to a lag between the thermometer reading and the actual temperature of the sample.

-

Calibration: Ensures the accuracy of the temperature readings from the apparatus.

Workflow for Accurate Melting Point Determination

The following diagram illustrates the logical flow for obtaining a reliable melting point measurement for this compound.

Caption: Workflow for the accurate determination of the melting point of this compound.

Significance in Drug Development and Research

The melting point is more than just a physical constant; it has significant implications in the pharmaceutical and chemical industries:

-

Identity Confirmation: The melting point serves as a preliminary check for the identity of a synthesized or purchased compound. A significant deviation from the literature value of 149 °C would warrant further analytical investigation (e.g., NMR, Mass Spectrometry).

-

Purity Assessment: As mentioned, the sharpness of the melting range is a direct indicator of the purity of the crystalline solid. This is critical in drug development, where impurities can affect efficacy and safety.

-

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is crucial as it can impact solubility, bioavailability, and stability of a drug substance.

-

Formulation Development: The melting point is a key parameter in designing and developing solid dosage forms. It influences manufacturing processes such as granulation, compression, and sintering.

Conclusion

The melting point of this compound is a well-defined and critical parameter, consistently reported at 149 °C. This technical guide has provided not only this core data point but also a detailed, scientifically grounded protocol for its accurate determination. By understanding the causality behind the experimental steps and the broader significance of this property, researchers and drug development professionals can ensure the quality and integrity of their work with this important chemical intermediate. Adherence to rigorous experimental technique is paramount for generating trustworthy and reproducible data, which forms the bedrock of scientific advancement.

References

-

Methyl-5-bromo-2 pyrimidine carboxylate - LookChem. [Link]

-

Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem. [Link]

-